molecular formula C21H18N4O2 B2704304 N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-06-7

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2704304
CAS No.: 941936-06-7
M. Wt: 358.401
InChI Key: ZKMBTBIWHLPWRS-UHFFFAOYSA-N
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Description

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and various functional groups that contribute to its chemical properties and potential applications. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.

    Fusion with Pyridine Ring: The pyrazole intermediate is then fused with a pyridine ring through a condensation reaction, often involving reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halogens (Cl₂, Br₂) or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with an indole ring system, often exhibiting similar biological activities.

    Quinoline Derivatives: Compounds with a quinoline ring system, used in various therapeutic applications.

Uniqueness

N,3-dimethyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,3-dimethyl-4-oxo-N,1-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-18-19(26)17(21(27)24(2)15-9-5-3-6-10-15)13-22-20(18)25(23-14)16-11-7-4-8-12-16/h3-12,14,17-18,20,22-23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUHZZAHGBSMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NCC(C2=O)C(=O)N(C)C3=CC=CC=C3)N(N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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